
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is a phosphonium salt that has garnered interest in various fields of chemistry and industry due to its unique structural and chemical properties. This compound is characterized by the presence of two cyclohexyl groups and two 4-ethylphenyl groups attached to a phosphonium center, with hexafluorophosphate as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) typically involves the reaction of dicyclohexylphosphine with 4-ethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting phosphonium salt is then treated with hexafluorophosphoric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to its corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying phosphonium ion interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism by which Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) exerts its effects involves the interaction of the phosphonium center with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other ions makes it a valuable tool in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the 4-ethylphenyl groups.
Triphenylphosphine: Contains three phenyl groups instead of cyclohexyl and 4-ethylphenyl groups.
Tetraphenylphosphonium chloride: Contains four phenyl groups and a chloride counterion.
Uniqueness
Dicyclohexylbis(4-ethylphenyl)phosphoniumhexafluorophosphate(V) is unique due to its specific combination of cyclohexyl and 4-ethylphenyl groups, which impart distinct steric and electronic properties. This makes it particularly effective in certain catalytic and synthetic applications where other phosphonium salts may not perform as well.
Eigenschaften
Molekularformel |
C28H40F6P2 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
dicyclohexyl-bis(4-ethylphenyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C28H40P.F6P/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25,26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28;1-7(2,3,4,5)6/h15-22,25-26H,3-14H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
MYJIRWLDDYZDFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)[P+](C2CCCCC2)(C3CCCCC3)C4=CC=C(C=C4)CC.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


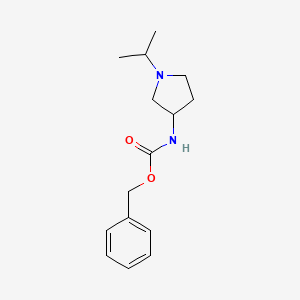
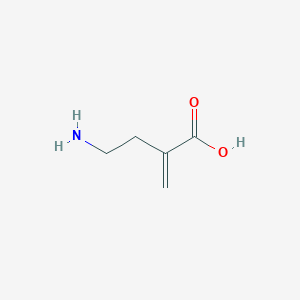


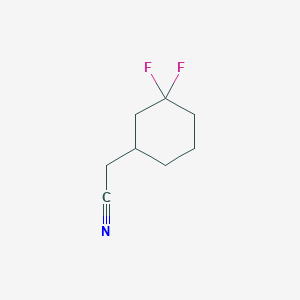
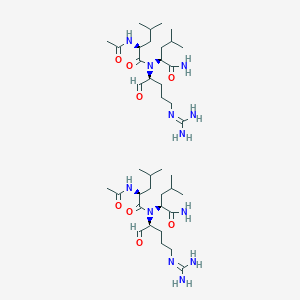

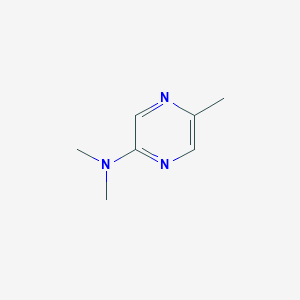
![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)


![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)

